Rabacfosadine Succinate

Catalog No.
S540966
CAS No.
1431856-99-3
M.F
C25H41N8O10P
M. Wt
644.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rabacfosadine Succinate

CAS Number

1431856-99-3

Product Name

Rabacfosadine Succinate

IUPAC Name

butanedioic acid;ethyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate

Molecular Formula

C25H41N8O10P

Molecular Weight

644.6 g/mol

InChI

InChI=1S/C21H35N8O6P.C4H6O4/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29;5-3(6)1-2-4(7)8/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26);1-2H2,(H,5,6)(H,7,8)/t13-,14-;/m0./s1

InChI Key

XLBDQSJWTNREFA-IODNYQNNSA-N

SMILES

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC.C(CC(=O)O)C(=O)O

solubility

Soluble in DMSO

Synonyms

Rabacfosadine succinate; VDC-1101 succinate; VDC 1101 succinate VDC1101 succinate; GS-9219-01; GS-9219 succinate;

Canonical SMILES

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC.C(CC(=O)O)C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)N[C@@H](C)C(=O)OCC.C(CC(=O)O)C(=O)O

The exact mass of the compound Rabacfosadine Succinate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rabacfosadine succinate, commercially known as Tanovea, is a guanine nucleotide analog primarily used in veterinary medicine for the treatment of lymphoma in dogs. Developed by Gilead Sciences, it is classified as a chain-terminating inhibitor of deoxyribonucleic acid (DNA) polymerases, effectively disrupting DNA synthesis in rapidly dividing cells. The compound has a chemical formula of C11H35N8O6PC_{11}H_{35}N_{8}O_{6}P and a molar mass of approximately 406.425 g/mol .

Rabacfosadine was conditionally approved by the U.S. Food and Drug Administration (FDA) in December 2016 and achieved full approval in July 2021, marking it as the first drug to receive such approval for treating canine lymphoma . The drug's mechanism of action involves inhibiting DNA synthesis, leading to S phase arrest and apoptosis in tumor cells, particularly lymphocytes affected by lymphoma .

The primary chemical reaction involving rabacfosadine succinate occurs when it is administered intravenously, where it is converted into its active form within the body. This active form acts as a chain-terminating inhibitor of DNA polymerases, preventing the elongation of DNA strands during replication. The inhibition of DNA synthesis results in cell cycle arrest and subsequent apoptosis in malignant cells .

In vitro studies have demonstrated that rabacfosadine can effectively inhibit the proliferation of lymphocytes from dogs with naturally occurring lymphoma, showcasing its potential as a therapeutic agent against this type of cancer .

Rabacfosadine exhibits significant biological activity as an antineoplastic agent. Its ability to inhibit DNA synthesis leads to:

  • S Phase Arrest: The compound halts the cell cycle at the S phase, where DNA replication occurs.
  • Induction of Apoptosis: Following S phase arrest, cells undergo programmed cell death, which is critical for eliminating cancerous cells.
  • Lymphocyte Proliferation Inhibition: Specifically targets lymphocytes involved in lymphoma, reducing tumor burden in affected dogs .

Clinical trials have shown that rabacfosadine is effective against various forms of lymphoma in canines, establishing its role as a vital treatment option in veterinary oncology.

The synthesis of rabacfosadine succinate involves several steps that convert precursor compounds into the final product. While specific proprietary methods may not be publicly detailed, general synthetic pathways for nucleotide analogs typically include:

  • Preparation of Guanine Derivatives: Starting with guanine or its derivatives.
  • Phosphorylation: Introducing phosphate groups to create nucleotide analogs.
  • Formation of Succinate Salt: Reacting the active compound with succinic acid to form rabacfosadine succinate.

This multi-step process ensures that the final compound retains its biological activity while being suitable for intravenous administration .

Interaction studies involving rabacfosadine have focused on its pharmacokinetics and potential interactions with other drugs. Key findings include:

  • Gastrointestinal Reactions: Common side effects such as diarrhea and anorexia have been observed, necessitating supportive care during treatment .
  • Cumulative Dermatologic Effects: Dermatologic adverse reactions tend to manifest after multiple doses, indicating a need for monitoring during therapy .

Further studies are required to fully understand drug-drug interactions and optimize treatment regimens involving rabacfosadine.

Rabacfosadine shares similarities with several other nucleoside analogs used in cancer therapy. Here are some notable compounds:

Compound NameMechanism of ActionUnique Features
GemcitabineInhibits DNA synthesisUsed for various human cancers; prodrug form
CytarabineChain-terminating inhibitorPrimarily used in hematological malignancies
FludarabineInhibits DNA synthesisEffective against chronic lymphocytic leukemia
CladribineNucleoside analogUsed for hairy cell leukemia; impacts lymphocytes

Rabacfosadine's specificity for canine lymphoma and its unique formulation as a succinate salt distinguish it from these compounds. Its development represents a significant advancement in targeted veterinary cancer therapies, providing an option tailored specifically for treating lymphoma in dogs .

Molecular Formula and Structural Elucidation

Rabacfosadine succinate represents the succinate salt form of rabacfosadine, an acyclic nucleotide phosphonate prodrug with distinct molecular characteristics [1]. The free base form of rabacfosadine possesses the molecular formula C₂₁H₃₅N₈O₆P with a molecular weight of 526.53 grams per mole [4] [8] [23]. Upon salt formation with succinic acid, the resulting succinate salt exhibits the molecular formula C₂₅H₄₁N₈O₁₀P and an increased molecular weight of 644.6 grams per mole [1] [2].

The structural framework of rabacfosadine is characterized by an acyclic nucleoside phosphonate architecture containing a cyclopropyl-substituted guanine nucleobase [7] [18]. The International Union of Pure and Applied Chemistry name for the free base is ethyl (2S)-2-{[({2-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy}methyl)({[(2S)-1-ethoxy-1-oxopropan-2-yl]amino})phosphoryl]amino}propanoate [8]. The compound incorporates a double prodrug design wherein the phosphonate group is masked with alanyl ethyl ester moieties to enhance cellular permeability [1] [5].

PropertyFree Base (Rabacfosadine)Succinate Salt
Molecular FormulaC₂₁H₃₅N₈O₆PC₂₅H₄₁N₈O₁₀P
Molecular Weight (g/mol)526.53644.6
Chemical Abstracts Service Number859209-74-81431856-99-3
SynonymsGS-9219, VDC-1101VDC-1101 succinate, GS-9219 succinate

The Standard International Chemical Identifier for rabacfosadine is InChI=1S/C21H35N8O6P/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26)/t13-,14-/m0/s1 [8] [24]. The Standard International Chemical Identifier Key is ANSPEDQTHURSFQ-KBPBESRZSA-N [8] [24].

Stereochemistry and Conformational Analysis

Rabacfosadine exhibits absolute stereochemistry with two defined stereocenters, both configured in the S-configuration [8] [24]. The compound contains two out of two defined stereocenters, indicating complete stereochemical definition [24]. The optical activity of rabacfosadine remains unspecified in the available literature [24].

The stereochemical configuration is critical for the biological activity of rabacfosadine, as the S,S-configuration contributes to its selectivity for lymphoid cells [5] [17]. Conformational analysis of acyclic nucleoside phosphonates demonstrates that these compounds can adopt multiple conformations in solution due to rotational freedom around the acyclic linker [11]. The preferred bioactive conformation of rabacfosadine involves specific spatial arrangements that facilitate recognition by cellular kinases and subsequent enzymatic processing [11].

PropertyValue
Defined Stereocenters2 out of 2
StereochemistryAbsolute
ConfigurationS,S (both centers)
Optical ActivityUnspecified

The conformational flexibility of the acyclic side chain allows rabacfosadine to interact effectively with various enzymatic systems during its conversion to the active metabolite [11]. Molecular modeling studies of related phosphonamidate compounds indicate that stereochemistry significantly influences hydrolysis kinetics and binding affinity to target enzymes [14].

Physical Properties and Stability Parameters

Rabacfosadine succinate exists as a solid powder under standard conditions, typically appearing as a white to off-white lyophilized powder when formulated for therapeutic use [23] [40]. The predicted density of the free base form is 1.50 grams per cubic centimeter [22]. Solubility studies demonstrate that rabacfosadine dissolves readily in dimethyl sulfoxide at concentrations up to 80 milligrams per milliliter, corresponding to 151.94 millimolar [22].

The compound exhibits temperature-dependent stability characteristics, with recommended storage conditions of minus twenty degrees Celsius for powder formulations, maintaining stability for three years under these conditions [22] [28]. Alternative storage at four degrees Celsius provides stability for two years [28]. The lyophilized powder formulation enhances long-term stability compared to solution forms [40].

PropertyValue
Physical StateSolid powder
AppearanceWhite to off-white lyophilized powder
Density (predicted)1.50 g/cm³
Solubility in Dimethyl Sulfoxide80 mg/mL (151.94 mM)
Storage Temperature-20°C (powder, 3 years)

Stability studies of related acyclic nucleoside phosphonates indicate that these compounds undergo hydrolytic degradation under extreme pH conditions [27]. The degradation kinetics typically follow pseudo-first-order behavior, with enhanced stability observed under neutral pH conditions compared to strongly acidic or alkaline environments [27]. The succinate salt formation contributes to improved stability and handling characteristics compared to the free base [37].

Crystallographic Studies

Limited crystallographic data is available specifically for rabacfosadine succinate in the current literature. However, extensive crystallographic studies have been conducted on related acyclic nucleoside phosphonates, providing insights into the structural characteristics of this class of compounds [31]. Crystal structures of purine nucleoside phosphorylase complexes with acyclic nucleoside phosphonate inhibitors demonstrate the binding modes and structural interactions of these molecules [31].

The crystallographic analysis of related phosphonate compounds reveals typical bond lengths and angles consistent with nucleoside analogs [31]. The phosphonate group adopts specific conformations that facilitate hydrogen bonding interactions with target enzymes [31]. Crystal structures of similar compounds show that the purine base maintains planar geometry while the acyclic side chain exhibits conformational flexibility [31] [34].

Structural studies of phosphoramidate prodrugs indicate that stereochemistry at the phosphorus center significantly influences crystal packing and stability [33]. The presence of multiple hydrogen bond donors and acceptors in rabacfosadine suggests potential for extensive intermolecular interactions in the crystalline state [33]. Future crystallographic studies of rabacfosadine succinate would provide valuable information regarding its solid-state structure and polymorphic behavior.

Comparative Analysis with Related Nucleotide Analogs

Rabacfosadine belongs to the family of acyclic nucleoside phosphonates, sharing structural similarities with several clinically important compounds [18] [19]. The most closely related compound is 9-(2-phosphonylmethoxyethyl)guanine, known as PMEG, which serves as the ultimate active metabolite of rabacfosadine [17] [18]. Comparative studies demonstrate that rabacfosadine exhibits significantly enhanced selectivity for lymphoid cells compared to PMEG directly [17].

The structural relationship between rabacfosadine and other acyclic nucleoside phosphonates includes cidofovir, an acyclic cytosine phosphonate used for cytomegalovirus infections [18] [19]. Both compounds share the acyclic phosphonate framework but differ in their nucleobase substitutions and prodrug modifications [18]. Tenofovir represents another related adenine phosphonate analog that has achieved clinical success through prodrug approaches [18] [19].

CompoundBaseTypePrimary TargetAdministration
RabacfosadineCyclopropyl-guanineDouble prodrugLymphoma cellsIntravenous
PMEGGuaninePhosphonateDNA polymerasesDirect
PMEAAdeninePhosphonateHIV reverse transcriptaseDirect
CidofovirCytosinePhosphonateDNA virusesIntravenous
TenofovirAdeninePhosphonateHIV, HBVOral (prodrug)

Mechanistic studies reveal that rabacfosadine exhibits superior selectivity for activated lymphocytes compared to related analogs [17]. The diphosphate metabolite of rabacfosadine demonstrates enhanced inhibitory activity against cellular DNA polymerases compared to the corresponding adenine analog PMEA [17]. This selectivity profile distinguishes rabacfosadine from other members of the acyclic nucleoside phosphonate family [17] [18].

Salt Formation and Physicochemical Characteristics of the Succinate Form

The formation of rabacfosadine succinate involves the interaction between the basic nitrogen centers of rabacfosadine and succinic acid as the counterion [35]. Salt formation strategies for pharmaceutical compounds typically aim to improve solubility, stability, and bioavailability characteristics [35] [37]. The selection of succinic acid as the counterion for rabacfosadine follows established principles of pharmaceutical salt development [35].

Succinic acid, with its dicarboxylic acid structure, provides excellent salt-forming capabilities with basic drug substances [38] [41]. The moderate water solubility of succinic acid (approximately 1.0 gram per 10 milliliters at room temperature) contributes to the improved dissolution characteristics of the resulting salt [38]. The molecular weight increase from 526.53 to 644.6 grams per mole upon salt formation reflects the incorporation of one succinic acid molecule per rabacfosadine molecule [1] [2].

PropertySuccinate Salt
Salt CounterionSuccinic acid
Salt Stoichiometry1:1 (assumed)
Molecular Weight Increase+118.07 g/mol
Solubility EnhancementImproved aqueous solubility
Stability BenefitsEnhanced stability and handling

The physicochemical advantages of the succinate salt include enhanced aqueous solubility compared to the free base, improved chemical stability under pharmaceutical processing conditions, and better handling characteristics during manufacturing [37] [39]. Salt formation typically results in modified dissolution profiles, which can influence bioavailability and therapeutic performance [37]. The crystalline nature of pharmaceutical salts generally provides better stability and reproducibility compared to amorphous forms [37] [41].

The synthesis of Rabacfosadine Succinate employs a convergent synthetic strategy that combines purine nucleoside chemistry with phosphonate prodrug technology [1] [2]. The primary synthetic approach involves the construction of a phosphoramidate double prodrug, where two ethyl alanine ester moieties are attached to the phosphonate group to enhance cellular permeability and bioavailability [3] [4].

The convergent strategy allows for the independent preparation of two key building blocks: the modified purine nucleoside and the phosphoramidate moiety. This approach provides synthetic flexibility and enables optimization of each component separately before final coupling [2] [7]. The phosphoramidate formation represents a critical step in the synthetic sequence, requiring anhydrous conditions and careful control of stereochemistry to achieve the desired configuration at the phosphorus center [4] [7].

Protection strategies play a crucial role throughout the synthesis, with selective protection and deprotection methodologies ensuring regioselective transformations [6] [8]. The use of benzyloxycarbonyl protection has proven particularly effective for nucleoside substrates, providing excellent overall yields while maintaining compatibility with the phosphoramidate chemistry [7].

Key Intermediates in Rabacfosadine Synthesis

The synthesis of Rabacfosadine Succinate involves several critical intermediates, each requiring specific synthetic methodologies and purification techniques. The 2-amino-6-cyclopropylamino purine intermediate represents the foundational heterocyclic scaffold, incorporating both the essential amino functionality and the unique cyclopropyl substitution that contributes to the compound biological activity [1] [5].

Protected nucleoside alcohols serve as crucial intermediates, where reactive hydroxyl groups are temporarily masked to prevent unwanted side reactions during subsequent transformations [9] [10]. These intermediates require anhydrous storage conditions due to their moisture sensitivity and the lability of certain protecting groups [11].

The phosphonate diester precursors are moisture-sensitive intermediates that introduce the essential phosphonate moiety [12] [2]. These compounds are typically prepared through phosphorochloridate coupling reactions or Michaelis-Becker reactions, depending on the specific synthetic route employed [13] [14]. The phosphonate ester intermediates serve as versatile building blocks that can undergo further functionalization to install the prodrug moieties [15] [16].

Mono-protected phosphoramidate intermediates represent single amino acid conjugates that demonstrate the stepwise nature of the prodrug installation [4] [17]. These intermediates exhibit moderate stability under standard laboratory conditions but require careful handling to prevent hydrolysis or unwanted side reactions [18].

The dual amino acid conjugate represents the complete prodrug structure before salt formation, containing both ethyl alanine ester moieties attached to the phosphonate group [1] [3]. This intermediate demonstrates good stability and serves as the immediate precursor to the final pharmaceutical salt [19] [20].

Selective Protection-Deprotection Methodologies

Selective protection and deprotection strategies are fundamental to the successful synthesis of Rabacfosadine Succinate, given the multiple reactive functional groups present in the molecule [6] [8] [10]. The benzyloxycarbonyl protecting group system has emerged as particularly effective for nucleoside chemistry, providing chemoselective protection of amino groups while maintaining compatibility with phosphoramidate formation [7].

Hydroxyl group protection utilizes tert-butyldimethylsilyl groups, which demonstrate excellent selectivity for primary alcohols and compatibility with both acidic and basic reaction conditions [9] [8]. These protecting groups can be selectively removed using tetrabutylammonium fluoride or hydrogen fluoride-pyridine complexes without affecting other functionalities [11].

The dimethoxytrityl protecting group system offers highly selective protection of primary hydroxyl groups, particularly the 5-hydroxyl position in nucleosides [10] [11]. This protecting group is acid-labile but base-stable, allowing for orthogonal deprotection strategies that do not interfere with phosphoramidate functionalities [11].

Acetyl protecting groups, while less selective, provide cost-effective protection for both amino and hydroxyl functionalities [9] [8]. Deprotection can be achieved under mild conditions using ammonia in methanol or potassium carbonate in methanol, though care must be taken to avoid over-deprotection [8].

The implementation of Schwartz reagent for chemoselective nitrogen-deacetylation has proven valuable for nucleoside substrates, providing mild conditions that are compatible with various protecting groups commonly used in nucleoside chemistry [8]. This methodology allows for selective removal of acetyl groups from amino functionalities while leaving other acetyl-protected sites intact [8].

Phosphonate Group Installation Techniques

The installation of phosphonate groups in Rabacfosadine Succinate synthesis employs several complementary methodologies, each offering specific advantages for different synthetic scenarios [2] [15] [16]. The Arbuzov reaction represents a classical approach, utilizing trialkyl phosphites and alkyl halides under thermal conditions to generate phosphonate esters with high efficiency [21]. However, the elevated temperatures required limit its applicability to thermally stable substrates [12].

The Michaelis-Becker reaction provides milder conditions for phosphonate installation, employing dialkyl phosphites with nucleoside substrates under basic conditions [22] [2]. This methodology demonstrates good selectivity and operates at room temperature to moderate heating, making it suitable for sensitive nucleoside substrates [15]. The reaction proceeds through nucleophilic displacement mechanisms and requires careful control of base strength and reaction stoichiometry [14].

Phosphorochloridate coupling represents a highly controlled method for phosphonate installation, utilizing phosphorochloridate reagents under anhydrous conditions [4] [7]. This approach offers excellent control over reaction stoichiometry and produces clean products, though it requires careful moisture exclusion due to the formation of hydrogen chloride as a byproduct [17] [7].

The hydrogen-phosphonate method provides neutral reaction conditions suitable for acid-sensitive substrates [2] [15]. This methodology involves oxidative coupling reactions using hydrogen-phosphonate intermediates with appropriate oxidizing agents, offering good yields under mild conditions [16].

Direct phosphorus-carbon bond formation through metal-catalyzed processes has emerged as a modern approach for phosphonate installation [13] [23]. These methods often provide high regioselectivity and can enable late-stage phosphonate introduction, though they may require specialized reaction conditions and metal catalysts [23].

Succinate Salt Formation Process

The formation of Rabacfosadine Succinate involves a carefully controlled acid-base neutralization process that converts the free base form into a stable pharmaceutical salt [1] [24] [25]. The process begins with the preparation of succinic acid solution, typically using 1.0 to 1.1 equivalents relative to the base compound to ensure complete neutralization while avoiding excess acid [25] [26].

Base selection for the neutralization process typically involves sodium or potassium hydroxide or their corresponding carbonates, chosen based on the desired final salt form and solubility characteristics [25] [27] [26]. The neutralization reaction is conducted under controlled conditions with careful monitoring of pH to achieve the target range of 6.5 to 7.5 [25] [28].

The crystallization initiation phase involves controlled cooling and may require seeding to ensure proper nucleation and crystal formation [29] [30]. Temperature control during this phase is critical, typically involving cooling from ambient temperature to 5-20°C over a period of 2-8 hours [25] [28]. The supersaturation level must be carefully managed to promote the formation of desired crystal morphology [29].

Crystal growth occurs under controlled atmosphere conditions with slow cooling to promote the formation of well-defined crystals [30] [28]. This phase typically requires 8-24 hours and involves careful temperature control and gentle agitation to ensure uniform crystal development [31] [32]. The crystal growth conditions significantly influence the final particle size distribution and pharmaceutical properties of the salt [29].

The isolation process involves filtration and washing procedures designed to remove residual impurities and mother liquor [25] [28]. Cake washing with appropriate solvents removes trace impurities while preserving crystal integrity [28]. The drying conditions must be carefully controlled to prevent degradation while achieving the required moisture content for pharmaceutical use [24] [20].

Scalable Manufacturing Considerations

The scalable manufacturing of Rabacfosadine Succinate requires comprehensive consideration of process intensification, equipment design, and quality control systems . Raw material sourcing involves qualification of GMP-grade reagents and establishment of reliable supplier relationships to ensure consistent quality and availability [34]. Bulk purchasing strategies and vendor qualification programs are essential for maintaining cost-effectiveness while ensuring material quality [35].

Equipment requirements for large-scale production include corrosion-resistant vessels capable of handling the various solvents and reagents used in the synthesis [36] [14]. Heat transfer efficiency becomes critical at larger scales, requiring specialized mixing and temperature control systems to maintain reaction uniformity [37] [36]. Controlled atmosphere capabilities are necessary for moisture-sensitive reactions, particularly during phosphoramidate formation steps [7].

Process safety considerations include comprehensive solvent handling systems and thermal stability assessments for all reaction steps [38]. Vapor handling systems and emergency procedures must be implemented to manage potential safety hazards associated with volatile solvents and reactive intermediates [39]. Hazard analysis and safety training programs ensure personnel safety throughout the manufacturing process [40].

Environmental impact management involves waste stream treatment and solvent recovery systems to minimize environmental footprint [41] [42]. Waste volume minimization and recycling streams reduce both environmental impact and operating costs [41]. Environmental monitoring and permit compliance ensure adherence to regulatory requirements [40].

Quality control systems require implementation of in-process monitoring and robust analytical methods to ensure product quality [9] [43]. Statistical process control and batch tracking systems provide real-time quality oversight and enable rapid response to process deviations [34]. Specification limits and analytical method validation ensure consistent product quality meeting pharmaceutical standards [44].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

6

Exact Mass

644.26832653 g/mol

Monoisotopic Mass

644.26832653 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3L28LG748I

Wikipedia

Rabacfosadine succinate

Dates

Last modified: 02-18-2024
1: De Clercq E. Tanovea® for the treatment of lymphoma in dogs. Biochem Pharmacol. 2018 May 17;154:265-269. doi: 10.1016/j.bcp.2018.05.010. [Epub ahead of print] Review. PubMed PMID: 29778492.
2: Saba CF, Vickery KR, Clifford CA, Burgess KE, Phillips B, Vail DM, Wright ZM, Morges MA, Fan TM, Thamm DH. Rabacfosadine for relapsed canine B-cell lymphoma: Efficacy and adverse event profiles of 2 different doses. Vet Comp Oncol. 2018 Mar;16(1):E76-E82. doi: 10.1111/vco.12337. Epub 2017 Sep 11. PubMed PMID: 28891260.
3: Thamm DH, Vail DM, Post GS, Fan TM, Phillips BS, Axiak-Bechtel S, Elmslie RS, Klein MK, Ruslander DA. Alternating Rabacfosadine/Doxorubicin: Efficacy and Tolerability in Naïve Canine Multicentric Lymphoma. J Vet Intern Med. 2017 May;31(3):872-878. doi: 10.1111/jvim.14700. Epub 2017 Apr 3. PubMed PMID: 28370378; PubMed Central PMCID: PMC5435064.
4: Morges MA, Burton JH, Saba CF, Vail DM, Burgess KE, Thamm DH. Phase II evaluation of VDC-1101 in canine cutaneous T-cell lymphoma. J Vet Intern Med. 2014 Sep-Oct;28(5):1569-74. doi: 10.1111/jvim.12429. PubMed PMID: 25274443; PubMed Central PMCID: PMC4895598.
5: Thamm DH, Vail DM, Kurzman ID, Babusis D, Ray AS, Sousa-Powers N, Tumas DB. GS-9219/VDC-1101--a prodrug of the acyclic nucleotide PMEG has antitumor activity in spontaneous canine multiple myeloma. BMC Vet Res. 2014 Jan 25;10:30. doi: 10.1186/1746-6148-10-30. PubMed PMID: 24460928; PubMed Central PMCID: PMC3904015.
6: Frey CR, Andrei G, Votruba I, Cannizzaro C, Han B, Fung W, Hung M, Liu X, Geleziunas R, Fiten P, Opdenakker G, Snoeck R, Cihlar T. Mutations in adenosine deaminase-like (ADAL) protein confer resistance to the antiproliferative agents N6-cyclopropyl-PMEDAP and GS-9219. Anticancer Res. 2013 May;33(5):1899-912. PubMed PMID: 23645737.
7: Tsai CY, Ray AS, Tumas DB, Keating MJ, Reiser H, Plunkett W. Targeting DNA repair in chronic lymphocytic leukemia cells with a novel acyclic nucleotide analogue, GS-9219. Clin Cancer Res. 2009 Jun 1;15(11):3760-9. doi: 10.1158/1078-0432.CCR-08-2848. Epub 2009 May 12. PubMed PMID: 19435836.
8: Vail DM, Thamm DH, Reiser H, Ray AS, Wolfgang GH, Watkins WJ, Babusis D, Henne IN, Hawkins MJ, Kurzman ID, Jeraj R, Vanderhoek M, Plaza S, Anderson C, Wessel MA, Robat C, Lawrence J, Tumas DB. Assessment of GS-9219 in a pet dog model of non-Hodgkin's lymphoma. Clin Cancer Res. 2009 May 15;15(10):3503-10. doi: 10.1158/1078-0432.CCR-08-3113. Epub 2009 May 5. PubMed PMID: 19417014.
9: Votruba I, Otová B, Holý A. [Acyclic nucleoside phosphonates as potential antineoplastic agents]. Cas Lek Cesk. 2008;147(9):471-7. Review. Czech. PubMed PMID: 18988489.
10: Reiser H, Wang J, Chong L, Watkins WJ, Ray AS, Shibata R, Birkus G, Cihlar T, Wu S, Li B, Liu X, Henne IN, Wolfgang GH, Desai M, Rhodes GR, Fridland A, Lee WA, Plunkett W, Vail D, Thamm DH, Jeraj R, Tumas DB. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma. Clin Cancer Res. 2008 May 1;14(9):2824-32. doi: 10.1158/1078-0432.CCR-07-2061. PubMed PMID: 18451250.

Explore Compound Types